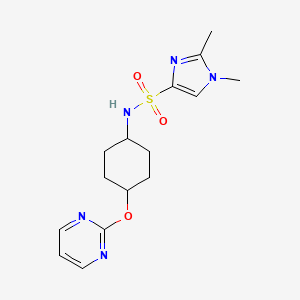

1,2-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,2-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3S/c1-11-18-14(10-20(11)2)24(21,22)19-12-4-6-13(7-5-12)23-15-16-8-3-9-17-15/h3,8-10,12-13,19H,4-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNJEQJQWZBSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide, a compound with the CAS number 2034401-27-7, is a novel imidazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 351.4 g/mol. Its structure includes an imidazole ring, a pyrimidine moiety linked via an ether bond, and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 2034401-27-7 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the imidazole ring and the introduction of the pyrimidine and sulfonamide groups. The synthetic pathways often utilize various reagents and conditions to ensure high yield and purity.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing imidazole rings exhibit significant activity against various bacterial strains. For instance, similar imidazole derivatives have demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is well-documented. Research indicates that compounds like this compound could inhibit key inflammatory mediators such as COX enzymes. Molecular docking studies suggest strong binding affinities to COX-2 receptors, which are pivotal in inflammatory processes .

Analgesic Effects

The analgesic properties of imidazole derivatives have also been explored. In preclinical models, certain imidazole compounds have shown significant pain relief comparable to standard analgesics like diclofenac . The mechanism often involves modulation of pain pathways through inhibition of inflammatory mediators.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of imidazole derivatives. The structural features of these compounds allow them to interact with various cellular targets involved in cancer progression. Preliminary results indicate promising activity against specific cancer cell lines, warranting further investigation into their mechanisms of action and efficacy in vivo .

Case Studies

Several case studies highlight the biological activities of similar imidazole compounds:

- Study on Anti-inflammatory Activity :

- Antibacterial Evaluation :

- Analgesic Assessment :

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound distinguishes itself via its pyrimidin-2-yloxy group, which may confer superior selectivity compared to the tetrahydroquinazolinyl-piperidinyl analog in .

- The piperazine-based compounds in lack the imidazole-sulfonamide core but share stereochemical complexity, suggesting shared synthetic challenges in cyclohexyl functionalization .

Pharmacological Implications

While direct pharmacological data for the target compound is absent in the provided evidence, structural analogs offer insights:

- Pyrimidin-2-yloxy Group : Likely improves binding to ATP pockets in kinases compared to bulkier tetrahydroquinazolinyl groups (as in ) due to reduced steric hindrance .

- Sulfonamide vs. Carboxylate : The sulfonamide moiety in the target compound may enhance aqueous solubility relative to the tert-butyl carboxylate derivatives in , which are typically more lipophilic .

Q & A

Basic: What are the critical synthetic steps and characterization methods for this compound?

Answer:

The synthesis involves multi-step organic reactions, including sulfonamide coupling and pyrimidinyloxycyclohexyl group introduction. Key steps include:

- Sulfonamide formation : Reacting 1,2-dimethylimidazole-4-sulfonyl chloride with the trans-cyclohexylamine derivative under controlled pH (7–9) to prevent side reactions .

- Pyrimidinyloxycyclohexyl attachment : Nucleophilic substitution of the cyclohexanol derivative with pyrimidin-2-yl chloride, requiring anhydrous conditions and a catalyst like K₂CO₃ .

Characterization : - NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry, e.g., δ 8.63 ppm for pyrimidine protons .

- Mass spectrometry (MS) for molecular weight validation (e.g., ESIMS m/z 392.2) .

- HPLC for purity assessment (>98% purity criteria) .

Basic: How does the stereochemistry of the (1r,4r)-cyclohexyl group influence bioactivity?

Answer:

The trans-configuration ((1r,4r)) ensures optimal spatial orientation for target binding. Methodological approaches include:

- Molecular docking : Comparing cis vs. trans isomers’ binding affinity to enzymes (e.g., bacterial dihydrofolate reductase) .

- Stereoselective synthesis : Using chiral auxiliaries or enantiomerically pure starting materials to isolate the trans-isomer .

- Biological assays : Testing isomers in dose-response studies to correlate stereochemistry with IC₅₀ values .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions may arise from assay conditions or impurity profiles. Resolve via:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control solvent effects (DMSO ≤0.1%) .

- Dose-response refinement : Perform 8-point IC₅₀ assays with triplicate measurements to reduce variability .

- Impurity profiling : Analyze batch-specific impurities (e.g., unreacted sulfonyl chloride) via LC-MS and correlate with bioactivity outliers .

Advanced: What computational tools optimize reaction pathways for higher yield?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and identify energy barriers (e.g., sulfonamide coupling) .

- Reactor design simulations : Apply Aspen Plus to optimize temperature/pressure for cyclohexyl intermediate synthesis .

- Machine learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions .

Basic: What are the key stability considerations for this compound?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition points (>150°C recommended for storage) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber vials if photolabile .

- Hydrolytic stability : Test pH-dependent degradation (e.g., phosphate buffers pH 3–9) to identify labile bonds (e.g., sulfonamide) .

Advanced: How to design structure-activity relationship (SAR) studies for analog development?

Answer:

- Core modifications : Synthesize analogs with pyrimidine replaced by pyridine or triazine, then assay against target enzymes .

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the imidazole 2-position to enhance binding entropy .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity cliffs .

Basic: What analytical methods confirm the compound’s regiochemistry?

Answer:

- NOESY NMR : Detect spatial proximity between imidazole methyl groups and cyclohexyl protons to confirm substitution pattern .

- X-ray crystallography : Resolve crystal structures to validate the (1r,4r) configuration and sulfonamide orientation .

- Isotopic labeling : Use ¹⁵N-labeled pyrimidine to track regioselectivity in coupling reactions .

Advanced: How to address low solubility in aqueous assays?

Answer:

- Co-solvent systems : Use PEG-400/water mixtures (up to 20% v/v) to enhance solubility without denaturing proteins .

- Prodrug design : Introduce phosphate esters at the sulfonamide group for in situ hydrolysis .

- Nanoparticle encapsulation : Formulate with PLGA nanoparticles (150–200 nm) to improve bioavailability .

Advanced: What statistical methods improve experimental design for synthesis optimization?

Answer:

- Factorial design : Apply a 2³ factorial matrix to test temperature (25–80°C), solvent (DMF vs. THF), and catalyst (K₂CO₃ vs. Cs₂CO₃) .

- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .

- Taguchi orthogonal arrays : Reduce experiments while assessing critical factors (e.g., purity vs. cost) .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .

- Silencing/overexpression : Use CRISPR-Cas9 to knock out the putative target and assess loss of compound activity .

- Pull-down assays : Attach biotin to the compound and isolate target proteins via streptavidin beads, followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.